molecular formula C13H9N3O3S B145494 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide CAS No. 136887-96-2

3-(2-Thenoyl)-5-azaoxindole-1-carboxamide

Cat. No. B145494
M. Wt: 287.3 g/mol
InChI Key: AJULBBJHCDQEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Thenoyl)-5-azaoxindole-1-carboxamide, also known as E64d, is a chemical compound that is widely used in scientific research. This compound is a potent inhibitor of cysteine proteases, which are enzymes that play important roles in various biological processes. The use of E64d has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool for researchers in the field of biochemistry.

Mechanism Of Action

3-(2-Thenoyl)-5-azaoxindole-1-carboxamide inhibits cysteine proteases by irreversibly binding to the active site of the enzyme. This binding prevents the protease from carrying out its normal function, resulting in the inhibition of the protease activity. 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been shown to inhibit a wide range of cysteine proteases, including cathepsins, calpains, and papain.

Biochemical And Physiological Effects

3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been shown to have significant effects on the biochemical and physiological processes of cells. This compound has been shown to induce autophagy, a process by which cells break down and recycle their own components. 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has also been shown to induce apoptosis, a process by which cells undergo programmed cell death. Additionally, 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been shown to inhibit protein degradation, leading to the accumulation of misfolded proteins within cells.

Advantages And Limitations For Lab Experiments

The use of 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide in lab experiments has several advantages. This compound is a potent inhibitor of cysteine proteases, making it a valuable tool for researchers studying these enzymes. Additionally, 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool for researchers studying these processes. However, 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide also has several limitations. This compound is not selective for specific cysteine proteases, inhibiting a wide range of enzymes. Additionally, 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide is not cell-permeable, meaning that it cannot penetrate the cell membrane and enter the cytoplasm.

Future Directions

There are several future directions for the use of 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide in scientific research. One potential direction is the development of more selective inhibitors of cysteine proteases, which would allow researchers to study specific enzymes in greater detail. Additionally, the use of 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide in combination with other compounds could lead to the development of new treatments for diseases such as cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide, which could lead to new insights into the functioning of cells and the development of new therapies.

Scientific Research Applications

3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been extensively used in scientific research as a tool to inhibit cysteine proteases. This compound has been shown to have significant effects on the biochemical and physiological processes of cells, making it a valuable tool for researchers in the field of biochemistry. 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide has been used in a variety of studies, including those focused on autophagy, apoptosis, and protein degradation.

properties

CAS RN

136887-96-2

Product Name

3-(2-Thenoyl)-5-azaoxindole-1-carboxamide

Molecular Formula

C13H9N3O3S

Molecular Weight

287.3 g/mol

IUPAC Name

2-oxo-3-(thiophene-2-carbonyl)-3H-pyrrolo[3,2-c]pyridine-1-carboxamide

InChI

InChI=1S/C13H9N3O3S/c14-13(19)16-8-3-4-15-6-7(8)10(12(16)18)11(17)9-2-1-5-20-9/h1-6,10H,(H2,14,19)

InChI Key

AJULBBJHCDQEJV-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)C2C3=C(C=CN=C3)N(C2=O)C(=O)N

Canonical SMILES

C1=CSC(=C1)C(=O)C2C3=C(C=CN=C3)N(C2=O)C(=O)N

synonyms

1H-Pyrrolo[3,2-c]pyridine-1-carboxamide, 2,3-dihydro-2-oxo-3-(2-thienylcarbonyl)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 3-(2-thenoyl)-4-azaoxindole (Example 4C) according to the procedure of Example 2C, using 3-(2-thenoyl)-5-azaoxindole (500 mg, 2.0 mmol), N-chlorosulfonyl isocyanate (0.26, 3.0 mmol), and acetonitrile (15 mL). Reaction time: 2.25 hours. The crude N-chlorosulfonyl carboxamide was hydrolysed by stirring in DMSO (1.5 mL) for 1.5 hours in a flask open to the air. Ether was added to give a two phase mixture followed by methanol, which gave a homogenous solution. On standing for a brief period, a green precipitate formed which was removed by filtration. The filtrate was allowed to stand overnight, during which time the product crystallized from the solution. This was collected by filtration. Yield: 39 mg (7%). M.p. 250°.
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3-(2-thenoyl)-4-azaoxindole
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3-(2-thenoyl)-5-azaoxindole
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